![molecular formula C19H22N2O2S B2880821 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-44-7](/img/structure/B2880821.png)
2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide
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Overview
Description
Compounds with similar structures to “2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide” are often used in the field of medicinal chemistry due to their potential biological activities . They usually contain a benzylthio group, an acetamido group, and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, acylation reactions, and other classic methods of organic synthesis . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific structure of the compound . They may involve addition-elimination reactions or other types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups . These properties can be analyzed using various techniques and computational tools .Scientific Research Applications
- Conversely, electron-withdrawing groups (such as –NO₂ and –CF₃) on the phenyl group at the 2-position of the benzimidazole ring reduce the inhibition ability of synthesized benzimidazoles .
- COX enzymes play a crucial role in inflammation and pain pathways, making them attractive targets for drug development .
Anticancer Activity
COX-1/COX-2 Inhibition
Antibacterial and Antifungal Properties
Antiviral Applications
Analgesic Potential
Bioactivity Enhancement through Structural Modifications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPKZHXNITMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide |
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